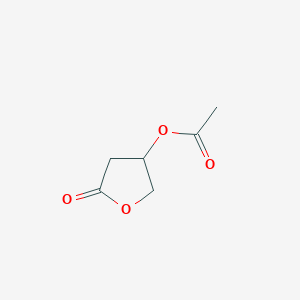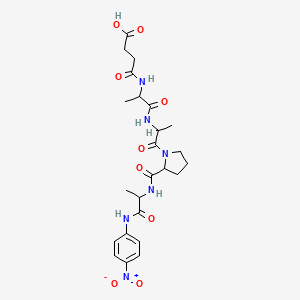
Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound with a complex structure. Let’s break it down:
Methyl Ester: The compound contains a methyl ester group (CH₃COO-), which is derived from methanol (CH₃OH) and a carboxylic acid.
Quinoline Derivative: The core structure is based on quinoline, a heterocyclic aromatic compound.
Fluorine Substitution: The fluorine atom (F) is substituted at position 6 of the quinoline ring.
Furan-2-carboxylate: The furan ring (a five-membered oxygen-containing ring) is attached to the quinoline via a carboxylate group.
Métodos De Preparación
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can participate in various chemical reactions:
Reduction: Reduction of the quinoline ring can yield the corresponding tetrahydroquinoline derivative.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Ester Hydrolysis: Acid (HCl or H₂SO₄) or base (NaOH or KOH).
- Reduction: Tetrahydroquinoline derivatives.
- Substitution: Fluorinated quinoline derivatives.
- Ester Hydrolysis: Furan-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore derivatives of this compound for potential antiviral, antibacterial, or anticancer properties.
Pesticide Development: The quinoline scaffold is relevant in designing insecticides and herbicides.
Photophysical Studies: Investigation of its fluorescence properties.
Material Science: Incorporation into polymers or materials for specific properties.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application. For instance:
- In antiviral research, it may inhibit viral enzymes or interfere with replication.
- In cancer studies, it could target specific pathways related to cell growth or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Fórmula molecular |
C16H12FNO4 |
|---|---|
Peso molecular |
301.27 g/mol |
Nombre IUPAC |
methyl 5-[(6-fluoro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H12FNO4/c1-21-16(20)15-5-3-11(22-15)9-18-7-6-14(19)12-8-10(17)2-4-13(12)18/h2-8H,9H2,1H3 |
Clave InChI |
MUCCOPBTAXOASM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)






![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)


![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)

